Reduced Hypersensitivity Signal: Iopamidol vs. Six Nonionic Comparators in FAERS Pharmacovigilance Analysis
In a disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database spanning January 2015 to January 2023, hypersensitivity reaction-related pharmacovigilance signals were detected for iohexol, ioversol, iopromide, iomeprol, iobitridol, and iodixanol, but notably, no hypersensitivity signal was detected for iopamidol [1]. Among 35,357 total adverse reaction reports in radiology diagnosis, 6,181 were hypersensitivity events. The analysis concluded that iohexol, ioversol, iopromide, iomeprol, iobitridol, and iodixanol have higher risks of hypersensitivity reactions compared to iopamidol [1].
| Evidence Dimension | Hypersensitivity reaction pharmacovigilance signal detection |
|---|---|
| Target Compound Data | No hypersensitivity signal detected |
| Comparator Or Baseline | Iohexol, ioversol, iopromide, iomeprol, iobitridol, iodixanol: Hypersensitivity signal detected (all six comparators) |
| Quantified Difference | Signal absent in iopamidol; signal present in all six comparators |
| Conditions | FAERS database, January 2015 to January 2023; 35,357 total adverse reaction reports; 6,181 hypersensitivity events |
Why This Matters
Procurement decisions based on class-wide assumptions ignore iopamidol's demonstrably lower hypersensitivity signal burden, which has direct implications for patient safety protocols and institutional adverse event rates.
- [1] Long J, Ji Y, Zhang Y, Li X. Hypersensitivity Reactions Induced by Iodinated Contrast Media in Radiological Diagnosis: A Disproportionality Analysis Based on the FAERS Database. Curr Med Imaging. 2024;20:e15734056306358. View Source
